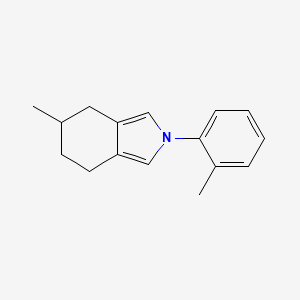
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- is a heterocyclic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate in ethanol under reflux to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: A similar compound with a slightly different structure.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another related compound with distinct chemical properties.
Uniqueness
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(2-methylphenyl)- is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61862-97-3 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4,5,6,7-tetrahydroisoindole |
InChI |
InChI=1S/C16H19N/c1-12-7-8-14-10-17(11-15(14)9-12)16-6-4-3-5-13(16)2/h3-6,10-12H,7-9H2,1-2H3 |
InChI Key |
GHQIRFCVUWHCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CN(C=C2C1)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















